molecular formula C22H17IN2 B030481 4-Iodo-1-trityl-1H-imidazole CAS No. 96797-15-8

4-Iodo-1-trityl-1H-imidazole

Cat. No. B030481
CAS RN: 96797-15-8
M. Wt: 436.3 g/mol
InChI Key: DXJZJYPLPZEYBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodo-1-trityl-1H-imidazole involves a magnesium-iodine exchange reaction with a Grignard reagent, leading selectively to the 4-magnesioimidazole derivative. This intermediate then reacts with esters to form a variety of poly-4-imidazolyl carbinol compounds in yields ranging from 40-79%. This method provides an efficient route to synthesize bi-, tri-, and pentadentate ligands featuring 4-substituted imidazole units (Collman, Zhong, & Wang, 1999).

Molecular Structure Analysis

Experimental and theoretical studies have been conducted on the molecular structure of imidazole derivatives to understand their geometric and electronic configurations. These studies include 1H NMR, 13C NMR, IR, and X-ray diffraction analysis, complemented by density functional theory (DFT) calculations. Such analyses contribute to a deeper understanding of the structural aspects of imidazole compounds, which is essential for their application in various chemical syntheses (Ustabaş et al., 2010).

Chemical Reactions and Properties

4-Iodo-1-trityl-1H-imidazole undergoes a variety of chemical reactions, including iodine-catalyzed synthesis of chiral 4-Imidazolidinones and efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. These reactions highlight the versatility and reactivity of the imidazole nucleus, making it an essential building block in organic synthesis (Kanyiva, Tane, & Shibata, 2019); (Wolkenberg et al., 2004).

Scientific Research Applications

Synthesis and Chemical Properties

4-Iodo-1H-imidazole has been synthesized through a reaction involving iodine and imidazole, yielding a 73.5% overall yield. This process uses readily available materials, indicating its accessibility for various research applications (Zheng-Zhong Ru, 2011).

Application in Ligand Formation

A study demonstrates the transformation of 4-iodo-1-tritylimidazole into 4-magnesioimidazole derivative using a Grignard reagent. This derivative then reacts with esters to form poly-4-imidazolyl carbinol compounds, useful in synthesizing a range of bi-, tri-, and pentadentate ligands (Collman, Zhong, & Wang, 1999).

Role in Divergent and Regioselective Synthesis

The compound is integral in a methodology for divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. This process involves N-alkylation and selective formation of these imidazole derivatives, highlighting its utility in creating complex chemical structures (Delest et al., 2008).

Imidazole Derivative Synthesis

4-Iodo-1H-imidazole plays a role in synthesizing various imidazole derivatives found in natural products like vitamin B12. This synthesis involves cyclocondensation of ketones with hypervalent iodine reagents, underscoring its importance in producing biologically significant compounds (Zhang & Chen, 2001).

Corrosion Inhibition Studies

A study explores the corrosion inhibition efficacy of certain imidazole derivatives on mild steel. While not directly involving 4-iodo-1-trityl-1H-imidazole, this research provides context for the broader applications of imidazole derivatives in materials science and corrosion prevention (Prashanth et al., 2021).

Applications in Gas Generators

Imidazole-based compounds, including those derived from 4-iodo-1H-imidazole, are prepared for potential applications in nitrogen-rich gas generators. This use highlights the compound's relevance in energetic material research (Srinivas, Ghule, & Muralidharan, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Iodo-1H-imidazole has been used to improve the open-circuit voltages of perovskite solar cells to 1.2 V . This indicates potential future applications in the field of renewable energy. Additionally, imidazole derivatives have a broad range of biological activities, suggesting potential future directions in pharmaceutical applications .

properties

IUPAC Name

4-iodo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZJYPLPZEYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347139
Record name 4-iodo-1-tritylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-trityl-1H-imidazole

CAS RN

96797-15-8
Record name 4-iodo-1-tritylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1-trityl-1H-imidazole
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Synthesis routes and methods I

Procedure details

To a solution of 4-iodoimidazole (1 eq) in DMF at room temperature was added triphenylmethyl chloride (1.2 eq). After stirring at room temperature for 24 hours, the solution was poured into ice water and left stirring for 30 minutes. The solid was filtered and pumped on for several hours to yield the crude compound. Ethyl ether was added to the crude compound and the solution was filtered to yield 4-Iodo-1-trityl-1H-imidazole (92%) as a white solid. MH+(437).
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Synthesis routes and methods II

Procedure details

To 4-iodo-1H-imidazole (Preparation 71, 3.0 g, 15.3 mmol) in N,N-dimethylformamide (25 ml) was added triphenylmethyl chloride (4.72 g, 16.9 mmol) and then triethylamine (2.5 ml, 18.4 mmol). After stirring at room temperature for 2.5 h, water (200 ml) was added and the reaction mixture was filtered and washed with water. The crude solid was chromatographed on silica gel eluting with hexane:ethyl acetate (5:1 and then 2:1). The material was then recrystallised from hexane and dichloromethane to give the title compound as a white solid (4.0 g, 59%).
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200 mL
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Yield
59%

Synthesis routes and methods III

Procedure details

As depicted in Scheme II, imidazole was reacted with iodine under basic conditions at reduced temperature in an appropriate solvent, yielding a mixture of iodoimidazoles (v), for example, 2,4,5-triiodoimidazole and 2,5-diiodoimidazole. The mixture of iodoimidazole derivatives (v) was then treated with aqueous sodium sulfite at elevated temperature in an appropriate solvent, yielding a single iodo derivative (vi), for example, 5-iodoimidazole. The free amine in the 1-position of the iodoimidazole (vi) ring was then protected by reacting it with triphenylmethyl chloride under basic conditions in an appropriate solvent, affording the corresponding 1-(triphenylmethyl)-4-iodoimidazole (vii). The iodoimidazole (vii) was in turn treated with ethylmagnesium bromide in an appropriate solvent, then reacted with an appropriate cyclic ketone (ii), for example, 6-methoxy-5-methylindan-1-one (X is —CHR17—), affording the corresponding 1,2-unsaturated heterocyclic derivative (viii), for example, 3-(imidazol-5-yl)-5-methoxy-6-methylindene. Heterocyclic derivative (viii) was then hydrogenated under conditions set forth above, yielding the corresponding compounds of formula (I), for example, 1-(imidazol-5-yl)-6-methoxy-5-methylindane. Example 4 set forth below provides in detail the synthesis route shown in Scheme II.
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Synthesis routes and methods IV

Procedure details

DMF, 100 mL, was stirred, and 13.2 grams (0.068 mole) of 5-iodoimidazole (vi) was added, followed by 18.9 grams (0.068 mole) of triphenylmethyl chloride, and 3.3 grams (0.033 mole) of triethylamine. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 18 hours. After this time, the reaction mixture was poured into crushed ice where it stirred until the ice melted. The resultant solid was then collected by filtration and triturated with diethyl ether. A solid was collected by filtration and washed with diethyl ether, yielding the subject compound. The diethyl ether filtrate was concentrated under reduced pressure to a residue, and re-triturated with diethyl ether, yielding additional subject compound. The total yield of subject compound was about 5.0 grams. The NMR spectrum was consistent with the proposed structure.
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13.2 g
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3.3 g
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Synthesis routes and methods V

Procedure details

To a solution of 4-iodoimidazole (50 g, 258 mmoles) in DMF (500 ml) was added triethyl amine (37.7 ml, 270.6 mmoles) and than triphenylmethyl chloride (69.7 g, 250 mmoles). After stirring at room temperature for 48 hours, the solution was poured into ice water (2.5 L). The solid was filtered and pumped on for several hours to yield the crude compound. Ethyl ether (200 ml) was added to the crude compound and the solution was filtered to yield 4-iodo-1-trityl-1H-imidazole (104.1, 93%) as a white solid. MH+(437).
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50 g
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500 mL
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69.7 g
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2.5 L
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200 mL
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crude compound
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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